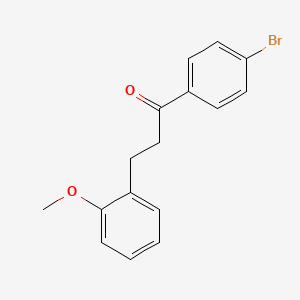

4'-Bromo-3-(2-methoxyphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

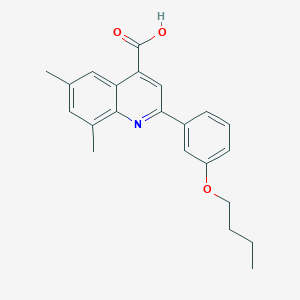

4’-Bromo-3-(2-methoxyphenyl)propiophenone is an organic compound with a molecular weight of 319.2 . It is used in scientific research for various purposes due to its unique properties. It finds applications in fields like organic synthesis, pharmaceuticals, and material sciences.

Synthesis Analysis

The synthesis of propiophenone derivatives can be achieved by a Friedel–Crafts reaction of propanoyl chloride and benzene . An alternative synthesis of propiophenone and other specialty ketones utilizes a vapor-phase cross-decarboxylation process . In the case of propiophenone, benzoic acid is reacted with propionic acid at high temperatures over a catalyst .Molecular Structure Analysis

The molecular structure of 4’-Bromo-3-(2-methoxyphenyl)propiophenone is represented by the linear formula C16H15BrO2 . The InChI code for this compound is 1S/C16H15BrO2/c1-19-15-9-2-12 (3-10-15)4-11-16 (18)13-5-7-14 (17)8-6-13/h2-3,5-10H,4,11H2,1H3 .Physical And Chemical Properties Analysis

4’-Bromo-3-(2-methoxyphenyl)propiophenone is a compound with a molecular weight of 319.2 . The exact physical and chemical properties of this specific compound are not mentioned in the search results.Applications De Recherche Scientifique

Organic Synthesis Intermediates

4’-Bromo-3-(2-methoxyphenyl)propiophenone: is widely used as an intermediate in organic synthesis. Its bromo and ketone functional groups make it a versatile compound for various chemical reactions, including coupling reactions and substitutions that are fundamental in creating complex molecules for pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor in the synthesis of various drugs. It is particularly valuable in the development of compounds that interact with the central nervous system, including potential treatments for neurological disorders .

Material Science

The compound’s structural properties are explored in material science for the development of novel materials with specific optical or electronic characteristics. It can be used to synthesize polymers or small molecules that form part of advanced materials .

Catalysis

4’-Bromo-3-(2-methoxyphenyl)propiophenone: can act as a catalyst or a component in catalyst systems, especially in reactions where its bromine atom can facilitate the transfer of electrons or serve as a temporary attachment point for substrates during the reaction process .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and spectrometry to identify and quantify similar compounds in complex mixtures .

Agrochemical Development

The compound’s role in agrochemical development involves the synthesis of new pesticides or herbicides. Its reactivity allows for the creation of compounds that can target specific pests or weeds without affecting crops .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZGGKWXPUBTIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644173 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(2-methoxyphenyl)propiophenone | |

CAS RN |

898769-87-4 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

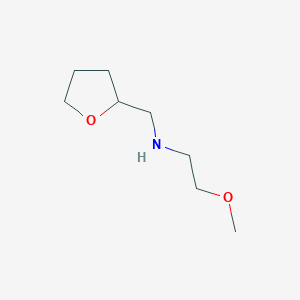

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

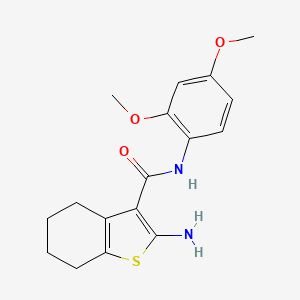

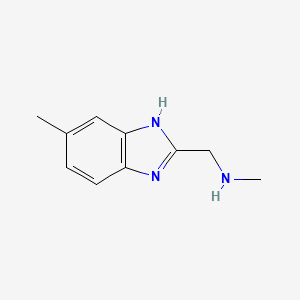

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)

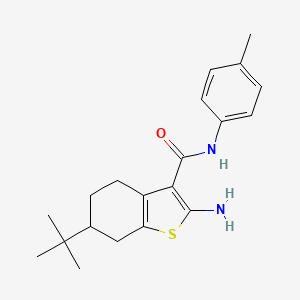

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)